molecular formula C22H24ClN5OS B2356575 4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine CAS No. 339017-66-2

4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine

Cat. No.: B2356575
CAS No.: 339017-66-2
M. Wt: 441.98
InChI Key: RAQXJBDDTPCWSZ-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine is a complex organic compound that features a pyrimidine core substituted with a chlorophenyl sulfanyl group and an ethoxyphenyl piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which can be synthesized through a condensation reaction between appropriate aldehydes and amidines. The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction, while the ethoxyphenyl piperazino group can be attached through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-methoxyphenyl)piperazino)-2-pyrimidinamine
  • 4-((4-Bromophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine

Uniqueness

4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine is unique due to the specific combination of substituents on the pyrimidine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5OS/c1-2-29-19-6-4-3-5-18(19)27-11-13-28(14-12-27)20-15-21(26-22(24)25-20)30-17-9-7-16(23)8-10-17/h3-10,15H,2,11-14H2,1H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQXJBDDTPCWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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